molecular formula C10H13NO2 B13572378 Ethyl 3-amino-5-methylbenzoate

Ethyl 3-amino-5-methylbenzoate

Cat. No.: B13572378
M. Wt: 179.22 g/mol
InChI Key: UERBFOBSOAELHC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methylbenzoate: is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of an amino group at the third position and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The synthesis of ethyl 3-amino-5-methylbenzoate typically involves the esterification of 3-amino-5-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Alternative Methods: Another method involves the direct amination of ethyl 3-bromo-5-methylbenzoate using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-amino-5-methylbenzoate can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives.

    Reduction: The compound can be reduced to form ethyl 3-amino-5-methylbenzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of ethyl 3-amino-5-methylbenzyl alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of esterification and amination reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biological processes, including enzyme activity and receptor binding.

Comparison with Similar Compounds

  • Ethyl 3-amino-4-methylbenzoate
  • Ethyl 3-amino-5-chlorobenzoate
  • Ethyl 3-amino-5-nitrobenzoate

Comparison:

  • Ethyl 3-amino-5-methylbenzoate is unique due to the presence of both an amino and a methyl group on the benzene ring, which can influence its reactivity and biological activity.
  • Compared to ethyl 3-amino-4-methylbenzoate, the position of the methyl group can affect the compound’s steric and electronic properties.
  • The presence of different substituents (e.g., chlorine or nitro groups) in similar compounds can lead to variations in their chemical behavior and applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 3-amino-5-methylbenzoate

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3,11H2,1-2H3

InChI Key

UERBFOBSOAELHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C)N

Origin of Product

United States

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